molecular formula C5H10HgO3 B085845 2-Methoxyethylmercury acetate CAS No. 151-38-2

2-Methoxyethylmercury acetate

Cat. No.: B085845
CAS No.: 151-38-2
M. Wt: 318.72 g/mol
InChI Key: AGJBKFAPBKOEGA-UHFFFAOYSA-M
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Preparation Methods

2-Methoxyethylmercury acetate can be synthesized through the reaction of mercuric acetate with methoxyethanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. Industrial production methods often involve the use of mercury and its derivatives, which require careful handling and disposal due to their toxicity .

Chemical Reactions Analysis

2-Methoxyethylmercury acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different mercury-containing compounds.

    Reduction: Reduction reactions can convert it to elemental mercury or other mercury compounds.

    Substitution: It can participate in substitution reactions where the methoxyethyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxyethylmercury acetate has been studied for its applications in various fields:

Mechanism of Action

The mechanism of action of methoxyethylmercuric acetate involves its interaction with biological molecules, leading to the disruption of cellular processes. It targets enzymes and proteins, inhibiting their function and causing cellular damage. The compound’s high affinity for thiol groups in proteins is a key factor in its toxicity .

Comparison with Similar Compounds

2-Methoxyethylmercury acetate is similar to other organomercury compounds, such as:

  • Ethylmercuric acetate
  • Methylmercuric acetate
  • Phenylmercuric acetate

Compared to these compounds, methoxyethylmercuric acetate has unique properties due to the presence of the methoxyethyl group, which influences its reactivity and toxicity. Its fungicidal activity is comparable to that of ethylmercuric acetate, but it may have different effects on specific organisms and environmental conditions .

Properties

IUPAC Name

acetyloxy(2-methoxyethyl)mercury
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InChI

InChI=1S/C3H7O.C2H4O2.Hg/c1-3-4-2;1-2(3)4;/h1,3H2,2H3;1H3,(H,3,4);/q;;+1/p-1
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InChI Key

AGJBKFAPBKOEGA-UHFFFAOYSA-M
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Canonical SMILES

CC(=O)O[Hg]CCOC
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Molecular Formula

C5H10HgO3
Record name METHOXYETHYLMERCURIC ACETATE
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DSSTOX Substance ID

DTXSID4058314
Record name Methoxyethylmercury acetate
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Molecular Weight

318.72 g/mol
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Physical Description

Crystals. Formerly used as a pesticide in seed treatment for cotton and small grains. Exhibits high fungicidal activity against leaf stripe of barley, stinking smut of wheat, snow mold of rye; against seedling diseases in beets and legumes, and for dressing "seed" potatoes, bulbs, and tubers. Not registered as a pesticide in the U.S. (EPA, 1998), White solid; [HSDB]
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Solubility

Soluble in water; readily soluble in polar solvents, including methanol and ethylene glycol
Record name METHOXYETHYLMERCURIC ACETATE
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Vapor Pressure

0.04 [mmHg]
Record name Methoxyethylmercuric acetate
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Color/Form

White crystals

CAS No.

151-38-2
Record name METHOXYETHYLMERCURIC ACETATE
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Record name (Acetato-κO)(2-methoxyethyl)mercury
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Melting Point

40-42 °C
Record name METHOXYETHYLMERCURIC ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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